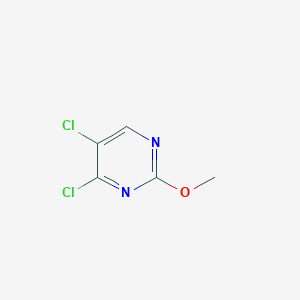

4,5-Dichloro-2-methoxypyrimidine

Description

Contextualization within Pyrimidine (B1678525) Heterocyclic Chemistry

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental scaffold in the realm of heterocyclic chemistry. numberanalytics.comnih.gov Its six-membered ring contains two nitrogen atoms at positions 1 and 3. numberanalytics.comnih.gov The significance of pyrimidine and its derivatives is deeply rooted in their prevalence in nature as integral components of nucleic acids (cytosine, thymine (B56734), and uracil), vitamins like thiamine (B1217682) (vitamin B1), and other biologically crucial molecules. nih.govignited.inresearchgate.net This inherent biological relevance has spurred extensive research into pyrimidine chemistry, leading to the development of a vast array of synthetic derivatives with diverse applications. ignited.innih.gov The pyrimidine core's ability to be functionalized at various positions allows for the creation of molecules with tailored electronic and steric properties, making it a versatile building block in medicinal chemistry and materials science. numberanalytics.comnih.gov

Importance of Halogenated Pyrimidine Scaffolds in Chemical Synthesis

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its synthetic utility. Halogenated pyrimidines serve as highly valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. The electron-withdrawing nature of halogens activates the pyrimidine ring towards nucleophilic substitution, a key reaction for introducing a wide range of functional groups. This reactivity allows for the construction of complex molecular architectures.

The strategic placement of halogen atoms can direct the regioselectivity of subsequent reactions, providing a powerful tool for synthetic chemists. Furthermore, halogen atoms can participate in various coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The incorporation of halogens can also modulate the biological activity of the final compounds. For instance, halogenated pyrimidines have been investigated for their potential as radiosensitizers in cancer therapy. nih.gov The ability of halogen atoms to form halogen bonds, a type of non-covalent interaction, is also increasingly recognized as a significant factor in molecular recognition and drug-receptor interactions. acs.orgnih.gov

Current State of Academic Research on 4,5-Dichloro-2-methoxypyrimidine and Related Isomers

Academic research on this compound primarily focuses on its role as a chemical intermediate in the synthesis of more complex molecules. The presence of two chlorine atoms at adjacent positions (4 and 5) and a methoxy (B1213986) group at position 2 provides a unique combination of reactive sites.

While specific studies on this compound are not extensively detailed in publicly available literature, research on its isomers, such as 2,4-dichloro-5-methoxypyrimidine (B27636) and 4,6-dichloro-5-methoxypyrimidine (B156074), provides insight into the reactivity and potential applications of this class of compounds.

For example, methods for the synthesis of 2,4-dichloro-5-methoxypyrimidine have been patented, highlighting its utility as a building block. google.compatsnap.com One patented method involves the chlorination of 2,4-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride in the presence of an alkaline substance. google.com Another approach starts from ethyl formate (B1220265) and methyl methoxyacetate, proceeding through condensation, cyclization, and subsequent chlorination. patsnap.com

Similarly, the preparation of 4,6-dichloro-5-methoxypyrimidine has been described, often starting from 4,6-dihydroxy-5-methoxypyrimidine (B1354921) sodium and using phosphorus trichloride (B1173362) as a chlorinating agent. google.com The crystal structure of 4,6-dichloro-5-methoxypyrimidine has been determined, revealing a nearly planar molecule with specific intermolecular contacts. nih.govresearchgate.net This structural information is valuable for understanding its solid-state properties and potential interactions.

Research on related dichloro-2-(methylthio)pyrimidines further illustrates the synthetic potential of these scaffolds. For instance, 4,6-dichloro-2-(methylthio)pyrimidine (B19916) has been used as a starting material in the multi-step synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile. arkat-usa.org Another study details the use of 4,6-dichloro-2-methylthio-5-nitropyrimidine in the synthesis of tetrasubstituted purines through sequential nucleophilic substitutions. researchgate.net These examples underscore the value of dichlorinated pyrimidines as versatile platforms for creating diverse heterocyclic compounds.

Table 1: Properties of this compound and its Isomers

| Property | This compound | 2,4-Dichloro-5-methoxypyrimidine | 4,6-Dichloro-5-methoxypyrimidine |

| Molecular Formula | C₅H₄Cl₂N₂O | C₅H₄Cl₂N₂O nih.gov | C₅H₄Cl₂N₂O nih.gov |

| Molecular Weight | 179.00 g/mol | 179.00 g/mol nih.govsigmaaldrich.com | 179.00 g/mol |

| CAS Number | Not readily available | 19646-07-2 nih.govsigmaaldrich.com | 5018-38-2 marketpublishers.com |

| Melting Point | Data not available | 66-70 °C sigmaaldrich.com | 40-42 °C nih.gov |

| Appearance | Data not available | Solid sigmaaldrich.com | Colorless blocks nih.gov |

Identification of Research Gaps for this compound

A thorough review of existing literature reveals several research gaps concerning this compound:

Detailed Synthetic Protocols and Optimization: While synthetic methods for its isomers are patented, detailed and optimized laboratory-scale synthetic procedures for this compound are not widely published in academic journals. This includes a systematic study of different chlorinating agents, solvents, and reaction conditions to maximize yield and purity.

Reactivity and Reaction Mechanisms: There is a lack of comprehensive studies on the reactivity of this compound. A systematic investigation of its behavior in various organic reactions, such as nucleophilic aromatic substitution at the C4 and C5 positions, metal-catalyzed cross-coupling reactions, and transformations of the methoxy group, would be highly valuable. Understanding the regioselectivity of these reactions is crucial for its application as a synthetic building block.

Physicochemical Properties: Detailed characterization of the physicochemical properties of this compound is limited. Data on its solubility in various solvents, pKa values, and detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) would be beneficial for its use in synthetic chemistry. Although the crystal structure of its isomer 4,6-dichloro-5-methoxypyrimidine has been reported, the solid-state structure of this compound remains to be elucidated. nih.govresearchgate.net

Exploration of Biological Activity: The potential biological applications of this compound and its derivatives are largely unexplored. Given the broad spectrum of biological activities exhibited by other pyrimidine derivatives, screening this compound and its derivatives for various biological targets could be a fruitful area of research. ignited.innih.gov

Comparative Isomeric Studies: A direct comparative study of the reactivity and properties of this compound with its isomers (e.g., 2,4-dichloro-5-methoxypyrimidine and 4,6-dichloro-5-methoxypyrimidine) is absent from the literature. Such a study would provide valuable insights into how the positions of the substituents influence the chemical behavior of the pyrimidine ring.

Addressing these research gaps would significantly enhance the understanding and utility of this compound as a valuable tool in synthetic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKCAHZEASJRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240601-33-5 | |

| Record name | 4,5-dichloro-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

General Approaches to Dichloropyrimidine Synthesis

The introduction of two chlorine atoms onto the pyrimidine (B1678525) ring is a common transformation, often serving as a gateway to further derivatization. The reactivity of the resulting dichloropyrimidine is highly dependent on the position of the chlorine atoms, which in turn is dictated by the synthetic route employed.

Chlorination Reactions of Hydroxypyrimidines

A prevalent and effective method for the synthesis of dichloropyrimidines involves the chlorination of dihydroxypyrimidine precursors. These precursors, which exist in tautomeric equilibrium with their keto forms (pyrimidinones), are readily converted to their corresponding dichloro derivatives using a variety of chlorinating agents.

Phosphorus oxychloride (POCl₃) is the most widely employed reagent for the conversion of hydroxypyrimidines to chloropyrimidines. google.com The reaction is typically carried out by heating the hydroxypyrimidine in an excess of POCl₃, often in the presence of a tertiary amine or its hydrochloride salt, which can act as a catalyst. google.com For instance, the synthesis of 2,4-dichloro-5-methoxypyrimidine (B27636) is achieved by treating 2,4-dihydroxy-5-methoxypyrimidine with phosphorus oxychloride. google.com This process can be conducted in a solvent such as toluene (B28343), xylene, or trimethylbenzene, with the addition of an alkaline substance like triethylamine (B128534) or pyridine (B92270), followed by heating under reflux conditions. google.com The reaction temperature for such transformations typically ranges from 100 to 160 °C, with reaction times of 2 to 6 hours. google.com

A patent describes a process for preparing chloropyrimidines from hydroxypyrimidines using POCl₃, where the resulting phosphorus compounds are removed by an aqueous workup or reconverted to POCl₃ using phosphorus pentachloride. google.com The choice of workup procedure can be critical for isolating the desired chloropyrimidine, especially for more volatile products. google.com

While phosphorus oxychloride is the workhorse for this transformation, other chlorinating agents can also be employed. Phosphorus trichloride (B1173362) (PCl₃) has been used as an alternative to the highly toxic POCl₃ for the synthesis of 5-methoxy-4,6-dichloropyrimidine from 4,6-dihydroxy-5-methoxypyrimidine (B1354921) sodium salt. google.com This method involves heating the reactants in PCl₃ at 110-120 °C. google.com

Phosgene (B1210022), in the presence of a catalyst, is another effective chlorinating agent. A process for preparing 4,6-dichloropyrimidine (B16783) from 4,6-dihydroxypyrimidine (B14393) utilizes phosgene with a quaternary ammonium (B1175870) or phosphonium (B103445) salt as a catalyst. google.com Similarly, the synthesis of 4,6-dichloropyrimidine can be achieved by reacting 4,6-dihydroxypyrimidine with phosgene in a solvent like chloroform, with pyridine added as a catalyst. google.com

Multi-step Cyclization and Derivatization Routes

An alternative to the direct chlorination of a pre-formed pyrimidine ring involves the construction of the desired substituted pyrimidine through a multi-step sequence. This often begins with a cyclization reaction to form a pyrimidine core, which is then further functionalized. For example, 4,6-dihydroxypyrimidine, a common precursor for chlorination, can be synthesized by the condensation of dimethyl malonate and formamide (B127407) in the presence of sodium methoxide. google.com

Derivatization of an existing pyrimidine can also lead to the desired dichlorinated product. For instance, a starting material can be functionalized through a series of reactions to introduce the required substituents prior to a final chlorination step. This approach allows for greater control over the final substitution pattern.

Proposed or Analogous Synthetic Pathways for 4,5-Dichloro-2-methoxypyrimidine

While a specific, documented synthesis of this compound is not readily found in the surveyed literature, its synthesis can be logically proposed based on analogous and well-established pyrimidine chemistries. The key challenge lies in achieving the desired regiochemistry of the two chlorine atoms at positions 4 and 5, alongside the methoxy (B1213986) group at position 2.

Strategies for Regioselective Halogenation and Alkoxylation

The synthesis of this compound would likely start from a precursor that directs the chlorination to the 4 and 5 positions. A plausible precursor would be 2-methoxy-4-hydroxypyrimidine or a related derivative.

Proposed Synthetic Route:

A potential synthetic pathway could involve the following steps:

Synthesis of a 2-methoxypyrimidine (B189612) precursor: The synthesis could begin with a commercially available or readily synthesized 2-methoxypyrimidine derivative. For example, 4,6-dihydroxy-2-methoxypyrimidine can be synthesized from O-methylurea methosulphate and a suitable three-carbon synthon. publish.csiro.au

Regioselective Chlorination: The key step would be the regioselective introduction of a chlorine atom at the 5-position. Direct C-H halogenation of pyrimidines can be challenging. However, methods for the regioselective halogenation of other nitrogen-containing heterocycles, such as pyrazolo[1,5-a]pyrimidines, have been developed using hypervalent iodine(III) reagents and potassium halides. rsc.org These methods have shown excellent regioselectivity and could potentially be adapted for the C5-chlorination of a suitable 2-methoxypyrimidine precursor.

Chlorination of the Hydroxy Group: Following the introduction of the chlorine at the 5-position, the hydroxyl group at the 4-position would then be converted to a chlorine atom using standard chlorinating agents like POCl₃, as described in section 2.1.1.1.

Alternative Analogous Pathway:

An alternative approach could be modeled after the synthesis of 2,4-dichloro-5-methoxypyrimidine. google.com This would involve starting with a precursor such as 2-hydroxy-5-chloro-4-methoxypyrimidine or a tautomer. The synthesis of this precursor would be a critical step requiring regioselective introduction of the initial chlorine and methoxy groups. Subsequent chlorination of the hydroxyl group would then yield the final product.

The synthesis of 6-methoxy-2,4-dichloropyrimidine from 2,4,6-trichloropyrimidine (B138864) by selective methoxylation offers another strategic insight. prepchem.com A similar strategy could be envisioned where a trichloropyrimidine is selectively methoxylated at the 2-position, followed by further regioselective manipulations if necessary, although controlling the regioselectivity of the initial methoxylation would be crucial.

The following table summarizes the key chlorinating agents and their typical reaction conditions discussed in the context of dichloropyrimidine synthesis.

| Chlorinating Agent | Precursor | Catalyst/Additive | Solvent | Temperature (°C) | Reference |

| Phosphorus Oxychloride (POCl₃) | 2,4-Dihydroxy-5-methoxypyrimidine | Triethylamine/Pyridine | Toluene/Xylene | 100-160 | google.com |

| Phosphorus Oxychloride (POCl₃) | Hydroxypyrimidines | Tertiary Amine/Amine HCl | Excess POCl₃ | Heat | google.com |

| Phosphorus Trichloride (PCl₃) | 4,6-Dihydroxy-5-methoxypyrimidine sodium | None | Excess PCl₃ | 110-120 | google.com |

| Phosgene | 4,6-Dihydroxypyrimidine | Quaternary Ammonium/Phosphonium Salt | - | - | google.com |

| Phosgene | 4,6-Dihydroxypyrimidine | Pyridine | Chloroform | - | google.com |

Exploration of Starting Materials for this compound Precursors

The synthesis of a polysubstituted pyrimidine like this compound requires careful selection of starting materials that can provide the necessary carbon and nitrogen atoms for the heterocyclic core and introduce the substituents at the correct positions. The assembly of its precursors can be approached by considering the formation of the pyrimidine ring and the introduction of the chloro and methoxy groups.

A plausible and efficient strategy would involve the initial synthesis of a pyrimidine derivative containing some of the required functional groups, which is then further elaborated. A key potential precursor is 2-methoxypyrimidine , which can be subsequently chlorinated. The synthesis of the pyrimidine ring itself often starts from acyclic precursors. For instance, the condensation of a compound containing an amidine group with a 1,3-dicarbonyl compound is a classic and versatile method.

A key challenge is the introduction of the chlorine atom at the C-5 position. Unlike the C-2, C-4, and C-6 positions, the C-5 position is less reactive towards nucleophilic substitution and requires electrophilic chlorination. A common reagent for this transformation is N-chlorosuccinimide (NCS). A synthetic route for a related compound, 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile, involved the successful chlorination at the C-5 position using NCS in acetic acid at elevated temperatures. arkat-usa.org This demonstrates a viable method for introducing the C-5 chloro substituent onto a pre-existing pyrimidine ring.

Another effective approach is to begin with a precursor that already contains the C-5 chloro substituent. A suitable starting material could be 5-chlorouracil (5-chloro-2,4-dihydroxypyrimidine). This compound can be synthesized through various methods and serves as a versatile intermediate. From 5-chlorouracil, the hydroxyl groups at positions 4 and 6 would need to be converted to chloro groups, and the group at position 2 would need to be converted to a methoxy group.

Alternatively, a one-step synthesis of 4,5-disubstituted pyrimidines from a ketone using formamidine (B1211174) acetate (B1210297) has been reported, offering a potentially efficient, inexpensive, and scalable route that avoids pre-functionalization of the ketone substrate. baranlab.org

The 2-methoxy group can be introduced by using O-methylisourea as one of the cyclization components. For example, O-methylisourea salts can be condensed with alkyl alkoxymethylenemalonates to form 5-alkoxycarbonyl-4-hydroxy-2-methoxypyrimidines. google.com

A summary of potential key precursors and their origins is presented below.

| Precursor | Potential Starting Materials | Relevant Synthetic Method |

| Pyrimidine Ring | Ketones, Formamidine Acetate | One-step condensation reaction. baranlab.org |

| Diethyl Malonate, Acetamidine hydrochloride, Sodium Methoxide | Cyclization reaction to form a dihydroxymethylpyrimidine. | |

| 2-Methoxy Group | O-Methylisourea | Condensation with a 1,3-dicarbonyl compound. google.com |

| C5-Chloro Group | 2-Methoxypyrimidine | Direct chlorination using N-chlorosuccinimide (NCS). arkat-usa.org |

| 5-Chlorouracil | Commercially available or synthesized separately. |

Industrial-Scale Synthesis Considerations and Process Optimization

The industrial-scale synthesis of this compound would likely focus on a convergent route that maximizes yield, minimizes cost, and ensures operational safety and simplicity. A probable industrial route would involve the chlorination of a suitable dihydroxy- or hydroxy-pyrimidine precursor. The chlorination of hydroxypyrimidines is a common industrial process, typically employing reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Patents for the synthesis of isomeric dichloromethoxypyrimidines provide significant insight into potential industrial processes. For the synthesis of 2,4-dichloro-5-methoxypyrimidine, a process has been described where 2,4-dihydroxy-5-methoxypyrimidine is heated with POCl₃ in a solvent such as toluene. The reaction is carried out at reflux (100-160 °C) for 2-6 hours in the presence of an alkaline substance like pyridine or triethylamine, achieving yields of 90-96%. arkat-usa.org The work-up involves cooling, quenching with water, extraction, and concentration under reduced pressure. arkat-usa.org

Process optimization for these types of reactions often involves several key factors:

Chlorinating Agent: While POCl₃ is effective, its use can lead to phosphorus-containing byproducts that complicate purification. The use of phosgene (COCl₂) has been explored as an alternative that avoids these issues. google.com

Catalyst: The addition of a tertiary amine (e.g., pyridine, N,N-dimethylaniline) or a quaternary ammonium salt can accelerate the chlorination reaction. arkat-usa.orggoogle.com

Solvent: The choice of solvent is critical. High-boiling aromatic hydrocarbons like toluene or xylene are often used to achieve the necessary reaction temperatures. arkat-usa.org

Reaction Conditions: Temperature control is crucial. The reactions are often exothermic, and careful addition of reagents may be required. Reaction time is optimized to ensure complete conversion while minimizing byproduct formation.

Work-up and Purification: Industrial processes favor simple work-up procedures. This often includes quenching the reaction mixture on ice, separating the organic layer, and purifying the product by distillation or recrystallization. The recovery and recycling of solvents and excess reagents are also important economic and environmental considerations.

The table below summarizes reaction conditions reported for the synthesis of isomers of the target compound, which serve as a valuable reference for developing an optimized process for this compound.

| Target Compound | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| 2,4-Dichloro-5-methoxypyrimidine | 2,4-Dihydroxy-5-methoxypyrimidine | POCl₃, Pyridine | Toluene | 160 °C, 6h | 90-96% | arkat-usa.org |

| 4,6-Dichloro-5-methoxypyrimidine (B156074) | 4,6-Dihydroxy-5-methoxypyrimidine Sodium Salt | PCl₃ | N/A | 110-120 °C, 2-6h | High | chemimpex.com |

| 4,6-Dichloro-2-methoxypyrimidine | 4,6-Dihydroxy-2-methoxypyrimidine | POCl₃ | N/A | Reflux | 75% | google.com |

| 4-Chloro-5-ethoxycarbonyl-2-methoxy-pyrimidine | 5-Ethoxycarbonyl-4-hydroxy-2-methoxy-pyrimidine | SOCl₂ | Dimethylformamide | Room Temp. | 94% | google.com |

These examples highlight that high-yielding chlorination of hydroxypyrimidine precursors is well-established. A robust industrial synthesis for this compound would therefore likely involve the preparation of a precursor like 5-chloro-2-methoxy-4-hydroxypyrimidine followed by a final, optimized chlorination step using POCl₃ or a similar agent under controlled conditions.

Reactivity and Transformation Pathways of 4,5 Dichloro 2 Methoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of pyrimidine (B1678525) chemistry, allowing for the introduction of various functional groups onto the heterocyclic ring. proquest.comwuxiapptec.com This class of reactions is particularly effective for halogenated pyrimidines, where the halogen atoms act as leaving groups. proquest.com

General Principles of SNAr on Dichloropyrimidine Scaffolds

The functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) of dichloropyrimidines is a valuable synthetic strategy. wuxiapptec.com Generally, these reactions proceed via a two-step addition-elimination mechanism involving a Meisenheimer complex, although recent studies suggest that some SNAr reactions may be concerted. nih.gov The presence of nitrogen atoms within the pyrimidine ring decreases electron density and helps to stabilize the anionic intermediates formed during the reaction, thereby increasing reactivity towards nucleophiles. mdpi.com

The reactivity of different positions on the pyrimidine ring towards nucleophilic attack is not uniform. For many dichloropyrimidines, substitution is favored at specific positions due to the electronic properties of the ring and the influence of existing substituents. rsc.org

Regioselectivity in SNAr Reactions of Dichloropyrimidines

Regioselectivity, the control of which position on the molecule reacts, is a critical aspect of SNAr reactions on dichloropyrimidine scaffolds. researchgate.net The outcome of these reactions is highly sensitive to the substitution pattern on the pyrimidine ring. wuxiapptec.com

In dichloropyrimidines, the positions of the chlorine atoms significantly influence the regioselectivity of nucleophilic attack. For the commonly studied 2,4-dichloropyrimidines, nucleophilic substitution typically occurs selectively at the C-4 position. wuxiapptec.com However, exceptions to this rule exist, leading to C-2 substitution or a mixture of products. wuxiapptec.com The general order of reactivity for halogens on the pyrimidine ring is C-4/C-6 > C-2 > C-5. rsc.org

The inherent reactivity differences between the various positions on the pyrimidine ring allow for sequential substitutions, a valuable tool in the synthesis of complex molecules. mdpi.comresearchgate.net

The presence of a methoxy (B1213986) group, as in 4,5-dichloro-2-methoxypyrimidine, can significantly influence the regioselectivity of SNAr reactions. Electron-donating groups like methoxy can alter the electronic distribution within the pyrimidine ring, affecting the relative reactivity of the chloro-substituted positions.

For instance, in 2,4-dichloro-6-methoxypyrimidine, the methoxy group at the C-6 position directs the SNAr reaction to occur preferentially at the C-2 position, a reversal of the typical C-4 selectivity observed in unsubstituted 2,4-dichloropyrimidine (B19661). wuxiapptec.com This change in selectivity can be rationalized by examining the molecule's Lowest Unoccupied Molecular Orbital (LUMO), where the presence of the methoxy group alters the LUMO lobes, making the C-2 position more susceptible to nucleophilic attack. wuxiapptec.com

The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to the electronic and steric effects of other substituents on the ring. wuxiapptec.com

Electron-donating groups: Substituents that donate electrons can alter the preferred site of nucleophilic attack. For example, an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine favors substitution at the C-2 position. wuxiapptec.com

Electron-withdrawing groups: Conversely, electron-withdrawing groups can direct substitution to other positions. An electron-withdrawing substituent at the C-5 position of a 2,4-dichloropyrimidine generally leads to excellent selectivity for substitution at the C-4 position. researchgate.netnih.govacs.org

Steric hindrance: Bulky substituents can sterically hinder attack at adjacent positions, thereby influencing the regioselectivity. wuxiapptec.com

The interplay of these electronic and steric factors determines the final product distribution. Quantum mechanical calculations can be a powerful tool for predicting the regioselectivity in these complex systems. wuxiapptec.com

Reactivity with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The nature of the nucleophile also plays a crucial role in the outcome of SNAr reactions with dichloropyrimidines. Different nucleophiles can exhibit different selectivities and reactivities.

Amines: Amination reactions are widely studied. researchgate.netnih.govacs.org For example, the reaction of 2,4-dichloropyrimidines with tertiary amines can show excellent C-2 selectivity, especially when an electron-withdrawing group is present at the C-5 position. researchgate.netnih.govacs.org In contrast, reactions with primary or secondary amines under similar conditions might favor C-4 substitution. mdpi.com The reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with anilines and secondary aliphatic amines in the presence of a weak base selectively displaces the chloride group. researchgate.net

Thiols: Thiols are also effective nucleophiles in SNAr reactions with dichloropyrimidines, leading to the formation of thioether derivatives.

Alkoxides: Alkoxides, being strong nucleophiles, readily displace chlorine atoms on the pyrimidine ring. wuxiapptec.com For instance, the reaction of 2-MeSO2-4-chloropyrimidine with alkoxides occurs exclusively at the C-2 position at a surprisingly low temperature of -78°C. wuxiapptec.com This high selectivity is attributed to the formation of a hydrogen bond complex between the alkoxide and the pyrimidine substrate, which directs the attack to the C-2 position. wuxiapptec.com

The following table summarizes the reactivity of various dichloropyrimidine derivatives with different nucleophiles, highlighting the resulting regioselectivity.

| Dichloropyrimidine Derivative | Nucleophile | Position of Substitution | Reference |

| 2,4-Dichloropyrimidine | General Nucleophiles | C-4 | wuxiapptec.com |

| 2,4-Dichloro-6-methoxypyrimidine | General Nucleophiles | C-2 | wuxiapptec.com |

| 5-Substituted-2,4-dichloropyrimidine (electron-withdrawing group at C-5) | Tertiary Amines | C-2 | researchgate.netnih.govacs.org |

| 2-MeSO₂-4-chloropyrimidine | Alkoxides | C-2 | wuxiapptec.com |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines, Secondary Aliphatic Amines | C-4 | researchgate.net |

Other Reaction Classes

Electrophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which makes electrophilic aromatic substitution reactions challenging. Such reactions typically require harsh conditions and often result in low yields. The electron-withdrawing nature of the two chlorine atoms in this compound further deactivates the ring towards electrophilic attack.

However, the methoxy group at the C2 position is an activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the only available position for substitution is the C6-position. While specific studies on the electrophilic substitution of this compound are not extensively documented, related reactions on substituted pyrimidines suggest that halogenation or nitration could potentially occur at the C6-position under forcing conditions. For instance, the halogenation of arenes with electron-withdrawing groups can be achieved using strong halogenating agents and a Brønsted acid catalyst in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.gov Such conditions might be necessary to achieve electrophilic substitution on the this compound ring.

Oxidation and Reduction Reactions

The substituents on the pyrimidine ring of this compound offer sites for oxidation and reduction reactions.

Oxidation: The methoxy group can potentially be oxidized. However, the pyrimidine ring itself is generally resistant to oxidation. More commonly, if other functional groups were present, they would be more susceptible to oxidation. For instance, the oxidation of a methylthio group to a methylsulfonyl group on a similar pyrimidine core has been reported, which in turn activates that position for nucleophilic substitution. researchgate.netresearchgate.net

Reduction: The chlorine atoms on the pyrimidine ring can be removed through catalytic hydrogenation. The reduction of chloropyrimidines is a known transformation, often employing a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide, with hydrogen gas. reddit.com This process, known as hydrodehalogenation, replaces the chlorine atoms with hydrogen. The selectivity of this reduction can sometimes be controlled. For instance, in some dichloropyrimidines, one chlorine atom can be selectively removed over the other. In the case of 2,5-dichloropyrimidine, it has been noted that the 5-chloro substituent is relatively unreactive compared to the 2-chloro substituent. wikipedia.org While specific studies on the stepwise reduction of this compound are scarce, it is plausible that one of the chlorine atoms could be selectively reduced under carefully controlled conditions. The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/BaSO₄), can sometimes be employed to achieve selective reductions. libretexts.orgyoutube.com

Transition-Metal Catalyzed Coupling Reactions (e.g., Carbon-Carbon Bond Formation)

The chlorine atoms on this compound serve as excellent handles for transition-metal catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the dichloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.org For dichloropyrimidines, the reaction can often be performed sequentially. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards Suzuki coupling than the C2 position. mdpi.com This difference in reactivity allows for the selective mono-arylation at the C4 position, followed by a subsequent coupling at the C2 position with a different boronic acid. nih.govresearchgate.net While specific examples for this compound are limited, the principles of regioselective Suzuki coupling are well-established for related dichloropyrimidines. mdpi.comnih.govdntb.gov.uamdpi.com

Sonogashira Coupling: This coupling reaction involves the use of a terminal alkyne with the dichloropyrimidine in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is used to introduce alkynyl moieties onto the pyrimidine ring. Similar to the Suzuki coupling, sequential and regioselective Sonogashira couplings can be achieved on dichloropyrimidines by exploiting the differential reactivity of the chlorine atoms. researchgate.netrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form C-N bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org This would allow for the introduction of various amino groups at the C4 and C5 positions of this compound. The regioselectivity of this amination can often be controlled by the choice of catalyst and reaction conditions. mit.edu

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/vinyl-substituted pyrimidine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted pyrimidine |

| Buchwald-Hartwig | Primary/secondary amine | Pd catalyst, Ligand, Base | Amino-substituted pyrimidine |

Derivatization Strategies for Functionalization and Scaffold Modification

Sequential and Selective Functionalization of Halogen Atoms

A key feature of the reactivity of this compound is the potential for sequential and selective functionalization of the two chlorine atoms. The electronic environment of the C4 and C5 positions is different, which can lead to differences in their reactivity towards nucleophilic substitution or cross-coupling reactions.

In many dihalopyrimidines, the chlorine atom at the C4 position is more reactive than a chlorine atom at the C5 position towards nucleophilic aromatic substitution (SNAr). This allows for the selective reaction at C4, leaving the C5-chloro group intact for a subsequent, different transformation. For example, a nucleophile can be introduced at the C4 position, followed by a transition-metal catalyzed coupling reaction at the C5 position. This stepwise approach allows for the synthesis of diverse, polysubstituted pyrimidines from a single starting material. Studies on related 4,6-dichloropyrimidines have shown successful sequential substitutions. researchgate.netresearchgate.net

Modification of the Methoxy Group

The methoxy group at the C2 position can also be a site for modification, although it is generally less reactive than the chloro substituents. The most common transformation is O-demethylation, which converts the methoxy group into a hydroxyl group. wikipedia.org This reaction typically requires strong reagents.

Spectroscopic Analysis for Molecular Structure Confirmation

The primary methods for confirming a molecule's structure include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

Infrared (IR) and Raman Spectroscopy

These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. The spectra would be expected to show characteristic absorption bands for C-Cl, C-O, C=N, and aromatic C-H vibrations. While IR and Raman are excellent for identifying functional groups, confirming the specific isomeric structure among other dichloromethoxypyrimidines would be challenging without reference spectra, which are not available.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight and can give clues about the structure through fragmentation patterns. The mass spectrum of this compound would show a characteristic isotopic pattern for the two chlorine atoms. While the molecular weight is known (179.00 g/mol ), specific experimental mass spectra and fragmentation data for this isomer are not documented in the searched scientific literature.

An In-depth Look at the Structural and Spectroscopic Properties of 4,6-Dichloro-5-methoxypyrimidine (B156074)

This article provides a detailed examination of the structural and physicochemical characteristics of 4,6-dichloro-5-methoxypyrimidine, a halogenated pyrimidine derivative. The focus is on its elucidation through advanced analytical techniques, including spectroscopy and X-ray crystallography, which reveal comprehensive details about its molecular and supramolecular structure.

Structural Elucidation and Advanced Characterization Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For pyrimidine (B1678525) derivatives, the absorption maxima (λmax) are influenced by the nature and position of substituents on the ring system as well as the pH of the medium. nih.gov Electron-donating groups, such as a methoxy (B1213986) group, can cause a shift in the absorption bands. rsc.org While specific UV-Vis absorption data for 4,6-dichloro-5-methoxypyrimidine (B156074) is not detailed in the primary crystallographic literature, the analysis of related pyrimidine compounds shows that multiple absorption maxima are typically observed, corresponding to various electronic transitions within the heterocyclic structure. researchgate.netacs.orgacs.org

Single-crystal X-ray diffraction analysis provides the most definitive information about the solid-state structure of a compound, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms. The crystal structure of 4,6-dichloro-5-methoxypyrimidine has been determined at a low temperature (100 K) to minimize thermal vibrations and obtain high-precision data. nih.govresearchgate.net The compound crystallizes in the orthorhombic system in the Pna2₁ space group. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₅H₄Cl₂N₂O |

| Formula Weight | 179.00 g/mol |

| Temperature | 100 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 13.6545 (19) Å |

| b = 3.9290 (6) Å | |

| c = 13.0275 (18) Å | |

| Volume | 698.91 (17) ų |

| Z (Molecules per unit cell) | 4 |

| R-factor (R[F² > 2σ(F²)]) | 0.024 |

| wR-factor (wR(F²)) | 0.054 |

The X-ray diffraction data reveals that the pyrimidine ring of the title compound is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.013 Å from the mean plane of the ring atoms. nih.govresearchgate.net However, the molecule as a whole is not perfectly planar. The substituent methoxy group shows a significant deviation; its carbon atom is displaced by 1.082 (2) Å from the mean plane of the pyrimidine ring. nih.govresearchgate.net This non-planar conformation of the methoxy group is a key structural feature of the molecule in the solid state.

The crystal packing of 4,6-dichloro-5-methoxypyrimidine is stabilized by specific, directional intermolecular interactions. nih.gov The most prominent of these are short contacts between the chlorine atoms of one molecule and the nitrogen atoms of an adjacent molecule, a type of interaction known as halogen bonding. nih.govresearchgate.net Specifically, two distinct Cl···N interactions have been identified: one with a length of 3.0940 (15) Å and another at 3.1006 (17) Å. nih.govresearchgate.net These distances are shorter than the sum of the van der Waals radii of chlorine and nitrogen, indicating a significant attractive interaction. While other weak interactions like C-H···N and C-H···π contacts can be important in the packing of related heterocyclic structures, the Cl···N halogen bonds are the defining interactions in the crystal lattice of this compound. nih.govresearchgate.net

Elemental analysis is a crucial method for confirming the purity and empirical formula of a synthesized compound. The molecular formula of 4,6-dichloro-5-methoxypyrimidine is established as C₅H₄Cl₂N₂O. nih.govnih.govsigmaaldrich.com The calculated elemental composition based on its formula weight of 179.00 g/mol serves as a benchmark for experimental verification.

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 33.54% |

| Hydrogen | H | 1.008 | 2.25% |

| Chlorine | Cl | 35.453 | 39.61% |

| Nitrogen | N | 14.007 | 15.65% |

| Oxygen | O | 15.999 | 8.94% |

Computational Chemistry Investigations of 4,5 Dichloro 2 Methoxypyrimidine

Quantum Mechanical (QM) Analyses

Quantum mechanical methods are foundational to computational chemistry, providing detailed electronic-level descriptions of molecules. These analyses are crucial for understanding the intrinsic properties of 4,5-Dichloro-2-methoxypyrimidine.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. cnr.it A primary application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. cnr.ityoutube.com This process provides crucial data on bond lengths, bond angles, and dihedral angles.

While specific DFT-optimized geometrical parameters for this compound are not detailed in the available literature, the methodology is standard. Typically, calculations would be performed using a functional like B3LYP and a basis set such as 6-31G*. cnr.it For related isomers like 4,6-dichloro-5-methoxypyrimidine (B156074), experimental crystal structures have been determined via X-ray diffraction, and these structures often serve as a starting point for geometry optimization in the gas phase or in solution. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. In the context of substituted pyrimidines, FMO analysis is instrumental in predicting the regioselectivity of reactions such as nucleophilic aromatic substitution (SNAr). wuxiapptec.com For instance, in related 2,4-dichloropyrimidine (B19661) systems, the distribution of the LUMO on the pyrimidine (B1678525) ring indicates the most likely sites for nucleophilic attack. wuxiapptec.com Although specific HOMO and LUMO energy values for this compound are not available in the searched literature, this analytical approach remains the standard for predicting its reactive behavior.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. nih.gov An MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red areas signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. nih.gov Green regions represent neutral potential.

For this compound, an MEP analysis would identify the most electron-deficient carbon atoms attached to the chlorine atoms, predicting them as the primary sites for nucleophilic substitution. The nitrogen atoms of the pyrimidine ring and the oxygen of the methoxy (B1213986) group would likely appear as regions of negative potential. A specific MEP map for this compound is not available in the provided search results.

Calculating the partial charge on each atom in a molecule helps to explain its electrostatic interactions and reactivity. One of the most common methods for this is Mulliken population analysis. uni-muenchen.dewikipedia.org This approach partitions the total electron density among the atoms, providing an estimate of the net atomic charge on each. wikipedia.orgq-chem.com

It is important to note that Mulliken charges have known limitations, including a strong dependence on the basis set used in the calculation, which can sometimes lead to unphysical results. uni-muenchen.dewikipedia.org Despite these drawbacks, the method is widely used for qualitative comparisons. No specific calculated atomic charges for this compound were found in the literature search.

Computational chemistry can predict the vibrational spectra (infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the frequencies and intensities of the vibrational modes. cnr.it These theoretical spectra are invaluable for interpreting and assigning bands in experimentally recorded spectra. The calculations are typically performed at the same level of theory as the geometry optimization. Specific calculated vibrational frequencies for this compound are not documented in the available search results.

Prediction of Reactivity and Regioselectivity

The computational analyses described above are integrated to build a comprehensive picture of a molecule's likely chemical behavior. For this compound, a key aspect of its reactivity is the potential for nucleophilic aromatic substitution (SNAr) at the chlorinated positions (C4 and C5).

The regioselectivity of such a reaction—that is, which chlorine atom is preferentially replaced—can be predicted by:

FMO Analysis : A larger LUMO lobe on one of the carbon atoms bonded to a chlorine would suggest it is the more electrophilic and thus more reactive site. wuxiapptec.com

MEP Analysis : A more intensely blue (positive) region around one of the C-Cl positions on the MEP map would also point to it being the preferred site for nucleophilic attack. nih.gov

While these methods provide a powerful predictive framework, a specific computational study applying them to predict the reactivity and regioselectivity of this compound was not identified in the search results.

Correlation of Electronic Structure with Nucleophilic Substitution Tendencies

Computational studies on dichloro-methoxypyrimidine derivatives and related electrophiles provide insights into the relationship between their electronic structure and susceptibility to nucleophilic substitution. In compounds like 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), the presence of electron-withdrawing groups significantly influences the electron density at different carbon atoms within the pyrimidine ring. Theoretical calculations, such as determining partial atomic charges, can help predict the most likely sites for nucleophilic attack. For instance, in related dichloropyrimidine systems, anilines and secondary aliphatic amines have been shown to selectively displace a chloride group, particularly in the presence of a weak base. researchgate.net This selectivity is driven by the electronic properties of both the substrate and the nucleophile.

The regioselectivity of nucleophilic aromatic substitution (SNAr) is a key aspect explored through computational chemistry. In 2,4-dichloroquinazoline (B46505) precursors, which share structural similarities with dichlorinated pyrimidines, experimental and theoretical data consistently show that substitution is favored at the 4-position. mdpi.com This preference is attributed to the electronic distribution within the heterocyclic ring system, making the C4 position more electrophilic and thus more susceptible to attack by nucleophiles like primary or secondary amines. mdpi.com The conditions of the reaction, including the choice of nucleophile, solvent, and temperature, can be optimized based on an understanding of the electronic factors at play. mdpi.com

Furthermore, studies on similar compounds like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have demonstrated that the nature of the leaving group and the attacking nucleophile dictates the reaction's outcome. rsc.org In some cases, unexpected substitutions can occur, highlighting the intricate balance of electronic effects. For example, the displacement of a methylthio group by a cyanide ion was observed, which was not the initially predicted reaction. rsc.org Such findings underscore the importance of computational analysis in predicting and understanding the complex reactivity patterns of substituted pyrimidines.

The following table summarizes the observed regioselectivity in the nucleophilic substitution of related dichlorinated heterocyclic compounds, providing a basis for understanding the potential reactivity of this compound.

| Precursor Compound | Nucleophile | Position of Substitution | Reference |

| 2,4-dichloro-quinazoline | Primary/Secondary Amines, Anilines, Benzylamines | 4-position | mdpi.com |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Anilines, Secondary Aliphatic Amines | 4-position (Chloride displacement) | researchgate.net |

| 4,5-dichloro-2-cyanopyridazin-3(2H)-one | Various Nucleophiles | Primarily 5-position | researchgate.net |

Understanding Sensitivity of Regioselectivity to Substitutions

The regioselectivity of nucleophilic substitution reactions in dichlorinated pyrimidine systems is highly sensitive to the nature and position of substituents on the pyrimidine ring. Computational and experimental studies on analogous compounds reveal that even subtle changes in the substitution pattern can lead to different reaction outcomes. For instance, in the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, sterically and electronically unbiased primary aliphatic amines selectively displace the sulfone group, whereas other amines may target the chloro groups. researchgate.net This suggests that both steric hindrance and the electronic nature of the incoming nucleophile play a crucial role in determining the site of attack.

The electronic influence of substituents is a primary determinant of regioselectivity. In 4,6-dichloro-2-methyl-5-nitropyrimidine, the strong electron-withdrawing nitro group significantly activates the chlorine atoms for nucleophilic displacement. researchgate.net The reaction with primary and secondary amines can be controlled to achieve sequential substitution at the C4 and C6 positions. researchgate.net This controlled reactivity is a direct consequence of how the nitro and methylthio groups modulate the electrophilicity of the different carbon centers in the pyrimidine ring.

Furthermore, the reaction conditions, including the solvent and the presence of a base, can influence the regiochemical outcome. Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with anilines and secondary aliphatic amines in the presence of weak bases favor the displacement of the chloride group. researchgate.net This indicates that the reaction pathway can be steered towards a specific product by carefully choosing the reaction parameters, which in turn are often rationalized through computational models that account for the stability of reaction intermediates.

The table below illustrates how different substituents and reaction conditions affect the regioselectivity in related pyrimidine and pyridazinone systems.

| Compound | Reactant(s) | Key Substituent Effect | Outcome | Reference |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Primary Aliphatic Amines | Steric and electronic balance | Selective displacement of the sulfone group | researchgate.net |

| 4,6-dichloro-2-methylthio-5-nitropyrimidine | Primary and Secondary Amines | Strong electron-withdrawing nitro group | Sequential substitution at C4 and C6 | researchgate.net |

| 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | Methanol/Potassium Carbonate | Methoxylation | Substitution of chlorine | researchgate.net |

Theoretical Studies on Intermolecular Interactions

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. This method maps various properties onto the surface, such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. erciyes.edu.trnih.gov

For compounds with similar functional groups, such as chloro and methoxy groups, Hirshfeld surface analysis reveals the dominant interactions that govern the crystal packing. In a related compound, 4,6-dichloro-5-methoxypyrimidine, the crystal structure is stabilized by short Cl···N contacts, which create a three-dimensional framework. nih.govresearchgate.net The molecule itself is nearly planar, with the exception of the methoxy group's carbon atom. nih.govresearchgate.net

In other halogenated organic compounds, the analysis of two-dimensional fingerprint plots derived from the Hirshfeld surface provides a quantitative breakdown of the different types of intermolecular contacts. For example, in a dichlorinated aniline (B41778) derivative, H···H, Cl···H/H···Cl, and C···H/H···C contacts were found to be the most significant contributors to the crystal packing. nih.gov Specifically, Cl···H/H···Cl interactions appeared as distinct wings in the fingerprint plot. nih.gov Similarly, for a dibrominated compound, H···H, Br···H/H···Br, and O···H/H···O interactions were predominant, indicating the importance of van der Waals forces and hydrogen bonding. nih.gov

The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for some halogenated organic compounds, offering a comparative view of the interactions that might be present in the crystal structure of this compound.

| Compound | H···H Contacts (%) | Halogen···H Contacts (%) | C···H Contacts (%) | Other Significant Contacts (%) | Reference |

| A dichlorinated aniline derivative | 45.4 | 21.0 (Cl···H) | 19.0 | N···H (5.9), Cl···C (3.8), Cl···Cl (1.5) | nih.gov |

| A dibrominated fused tricyclic system | 41.1 | 24.5 (Br···H) | 8.2 | O···H (16.9) | erciyes.edu.trnih.gov |

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) are crucial in determining the structure and function of molecular systems. nih.gov Computational methods like the Independent Gradient Model (IGM) and Interaction Region Indicator (IRI) are employed to detect and visualize these weak interactions in real space, based on the electron density and its derivatives. nih.govnih.gov These methods generate isosurfaces that represent different types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. nih.gov

In the context of heterocyclic compounds, NCI analysis can reveal the presence of conventional hydrogen bonds (e.g., N-H···O) as well as weaker interactions like C-H···O or C-H···N. nih.gov The strength of these interactions can be inferred from the color and density of the isosurfaces. For instance, strong hydrogen bonds are typically represented by blueish isosurfaces. nih.gov The study of a carbonic anhydrase inhibitor complex showed that both electrostatic forces and dispersion are key factors for the stability of the complex, with hydrogen bonds playing a significant role in the binding mode. nih.gov

The analysis of NCIs is not limited to biological systems. In materials science, understanding interactions like π-stacking is essential. For example, in DNA, broad, low-density regions indicative of π-stacking can be visualized between base pairs. nih.gov Similarly, for halogenated compounds, interactions involving halogen atoms, such as halogen bonds (e.g., Cl···N), can be identified and characterized. nih.govresearchgate.net These interactions, although weaker than conventional hydrogen bonds, can significantly influence the supramolecular architecture.

The following table provides examples of non-covalent interactions identified in various molecular systems using computational methods, which can be analogous to the interactions expected for this compound.

| System | Identified Non-Covalent Interactions | Computational Method(s) | Reference |

| Carbonic Anhydrase I - Topiramate Complex | N-H···O, H-O···H-N⁻ hydrogen bonds | IGMH, IRI, QTAIM, NBO | nih.gov |

| B-form DNA | π-stacking, N-H···O and N-H···N hydrogen bonds, C-H···O interactions | Low-gradient isosurfaces | nih.gov |

| 4,6-dichloro-5-methoxypyrimidine crystal | Cl···N contacts | X-ray crystallography | nih.govresearchgate.net |

Future Research Directions for 4,5 Dichloro 2 Methoxypyrimidine

Development of Novel and Highly Efficient Synthetic Routes

Currently, the synthesis of dichloromethoxypyrimidines often involves the chlorination of dihydroxymethoxypyrimidine precursors using reagents like phosphorus oxychloride. Future research should aim to develop more efficient, sustainable, and cost-effective synthetic methodologies. This could involve exploring alternative chlorinating agents that are less hazardous and produce fewer byproducts. Additionally, the development of one-pot synthesis methods starting from readily available acyclic precursors could significantly streamline the production of 4,5-Dichloro-2-methoxypyrimidine, making it more accessible for further research and application. Investigating catalytic methods for the selective chlorination and methoxylation of the pyrimidine (B1678525) core would also be a significant advancement.

Comprehensive Reactivity Profiling and Mechanistic Investigations

A thorough investigation into the reactivity of this compound is crucial. The two chlorine atoms at the 4 and 5 positions are expected to have different reactivities towards nucleophilic substitution, which is a cornerstone of pyrimidine chemistry. Detailed mechanistic studies, both experimental and computational, would provide a deeper understanding of the regioselectivity of these reactions. This knowledge is essential for controlling the outcome of synthetic transformations and for the rational design of synthetic pathways to target molecules. Investigating its participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, would significantly expand its synthetic utility.

Targeted Derivatization for Specific Biological Targets and Pathways

The pyrimidine scaffold is a well-established pharmacophore found in numerous therapeutic agents. The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel biologically active molecules. Future work should focus on the targeted derivatization of this compound to create libraries of novel compounds for screening against various biological targets. For instance, its derivatives could be explored as potential kinase inhibitors, a class of drugs with significant applications in oncology. The synthesis of 2,4,5-trisubstituted pyrimidines from similar dichlorinated precursors has shown promise in developing inhibitors for plasmodial kinases, suggesting a potential avenue for antimalarial drug discovery nih.gov.

Advanced Structural Characterization and Intermolecular Interaction Studies

In-depth Computational Modeling for Structure-Activity Relationship (SAR) Prediction

Computational chemistry can play a pivotal role in guiding the future development of this compound derivatives. In-depth computational modeling can be employed to predict the physicochemical properties and biological activities of virtual libraries of its derivatives. By establishing robust structure-activity relationships (SAR), researchers can prioritize the synthesis of compounds with the highest probability of desired activity, thereby saving time and resources. Molecular docking studies can be used to predict the binding modes of these derivatives with specific biological targets, providing insights for the rational design of more potent and selective inhibitors dovepress.com.

Exploration of Underexplored Applications and Material Science Potential

Beyond pharmaceuticals, the unique electronic properties of the pyrimidine ring suggest potential applications in material science. The electron-deficient nature of the pyrimidine core, combined with the specific substitution pattern of this compound, could be exploited in the design of novel organic electronic materials. Research into its potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as a component in conductive polymers could open up new avenues for this compound. The reactivity of the chloro-substituents allows for the incorporation of this pyrimidine core into larger π-conjugated systems, which is a key strategy in the development of advanced materials.

Q & A

Q. What are the recommended synthetic routes for 4,5-dichloro-2-methoxypyrimidine, and how can reaction yields be optimized?

A common approach involves sequential functionalization of pyrimidine precursors. For example, methoxy and chloro groups can be introduced via nucleophilic substitution or chlorination reactions. Evidence from analogous compounds suggests using aminolysis and cyclization steps with 2-methoxy malonate derivatives, followed by controlled chlorination (e.g., POCl₃ or SOCl₂) . Yield optimization may involve temperature control (e.g., 313–315 K for crystallization) and solvent selection (e.g., acetonitrile for slow evaporation to enhance crystal purity) . Monitoring reaction progress via TLC or HPLC is critical to minimize side products.

Q. What analytical techniques are most effective for characterizing this compound?

- Single-crystal X-ray diffraction provides precise structural data, including bond lengths, angles, and planarity deviations (e.g., methoxy group deviation ~1.082 Å from the pyrimidine plane) .

- Spectroscopic methods :

- ¹H/¹³C NMR identifies substitution patterns and confirms methoxy/chloro group positions.

- IR spectroscopy verifies functional groups (e.g., C-Cl stretches at 500–600 cm⁻¹).

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns .

Q. How should this compound be handled to ensure laboratory safety?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .

- Storage : Keep in airtight containers at ambient temperatures, away from oxidizing agents .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified waste handlers .

Q. What solvents and conditions are suitable for recrystallizing this compound?

Acetonitrile is effective for slow evaporation, producing high-purity crystals (melting point >360°C observed in related compounds) . Ethanol or ethyl acetate may also be used, but solvent polarity must align with the compound’s solubility profile (e.g., sparingly soluble in water, soluble in NaOH) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or intermolecular interactions of this compound?

Density Functional Theory (DFT) calculations model electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) and non-covalent interactions (e.g., Cl···N contacts at ~3.09–3.10 Å, critical for crystal packing) . Such studies guide functionalization strategies (e.g., regioselective substitutions) and predict stability under varying pH or temperature conditions .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies between experimental and theoretical bond lengths/angles may arise from crystal packing effects (e.g., intermolecular Cl···N interactions). Validate using complementary techniques:

- Compare X-ray-derived geometric parameters (e.g., mean C-C deviation = 0.003 Å) with gas-phase DFT-optimized structures .

- Use solid-state NMR to probe environmental effects on chemical shifts .

Q. How can this compound serve as a precursor for biologically active derivatives?

- Pharmaceutical applications : The pyrimidine core is a scaffold for enzyme inhibitors. For example, chloro and methoxy groups can be replaced with amines or sulfonamides to modulate bioactivity .

- Agrochemical uses : Derivatives may act as herbicides via interference with plant nucleotide synthesis .

- Synthetic steps : Suzuki coupling or nucleophilic aromatic substitution introduces aryl/heteroaryl groups at the 4- or 5-position .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Reaction monitoring : Implement inline FTIR or PAT (Process Analytical Technology) to track intermediates .

- Purification : Use column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

- Byproduct control : Optimize stoichiometry of chlorinating agents to minimize di-/tri-chlorinated byproducts .

Methodological Considerations

Q. How to design experiments probing the compound’s stability under acidic/basic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.